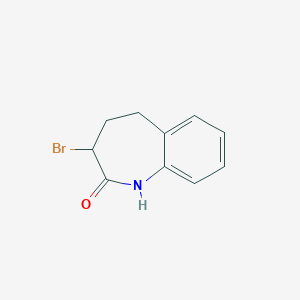

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is primarily used as an intermediate in the synthesis of Benazepril Hydrochloride . Benazepril Hydrochloride is an antihypertensive drug that inhibits the angiotensin-converting enzyme, thereby reducing blood pressure . This compound is also used in various research applications in chemistry and pharmacology to study its properties and potential therapeutic uses .

Análisis Bioquímico

Biochemical Properties

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of benazepril hydrochloride. This compound interacts with various enzymes, proteins, and other biomolecules during its synthesis and subsequent biochemical processes. For instance, it is involved in reactions with polyphosphoric acid and methanol during its preparation . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds to produce the desired product.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, as an intermediate in the synthesis of benazepril hydrochloride, it indirectly affects the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance . The compound’s impact on gene expression and cellular metabolism is primarily through its role in the synthesis of bioactive molecules.

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical interactions. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, during its synthesis, it interacts with polyphosphoric acid and methanol, leading to the formation of benazepril hydrochloride . These interactions involve the formation of covalent bonds and the stabilization of intermediate compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its biochemical applications. Studies have shown that the compound is stable under specific conditions, such as being kept in a dark, sealed, and dry environment at room temperature . Over time, the compound may degrade, affecting its efficacy and interactions with other biomolecules. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of maintaining optimal storage conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as contributing to the synthesis of bioactive molecules like benazepril hydrochloride . At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, disruption of cellular processes, and potential toxicity to organs and tissues. Understanding the dosage effects is crucial for optimizing the compound’s use in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors during its synthesis and subsequent biochemical processes. For example, it is involved in the synthesis of benazepril hydrochloride, which is metabolized by the liver and excreted by the kidneys . The compound’s effects on metabolic flux and metabolite levels are significant, as it contributes to the regulation of blood pressure and fluid balance through its role in the renin-angiotensin system.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical functions. The compound is transported through the bloodstream and distributed to various tissues, where it interacts with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy and potential side effects. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization also influences the compound’s stability and interactions with other biomolecules, highlighting the importance of precise targeting in biochemical applications.

Métodos De Preparación

The preparation of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves several steps. One common method includes the use of polyphosphoric acid and 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide . The process involves heating the polyphosphoric acid and adding the naphthalimide in portions at 60°C, followed by an insulation reaction for 20 hours. The reaction solution is then hydrolyzed with water, and the crude product is washed, decolorized with methanol and activated carbon, filtered, and dried . The final product has a purity of 99.6% and a yield of 98% .

Análisis De Reacciones Químicas

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis to form different products.

Common reagents used in these reactions include polyphosphoric acid, methanol, and activated carbon . The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is primarily related to its role as an intermediate in the synthesis of Benazepril Hydrochloride. Benazepril Hydrochloride works by inhibiting the angiotensin-converting enzyme, which is involved in the regulation of blood pressure . By inhibiting this enzyme, Benazepril Hydrochloride reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure .

Comparación Con Compuestos Similares

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is similar to other benzazepin derivatives, such as 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one . the presence of the bromine atom in this compound makes it unique and provides different chemical properties and reactivity . Other similar compounds include Benazeprilat and Libenzapril, which are also used in the synthesis of antihypertensive drugs .

Propiedades

IUPAC Name |

3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXPGCGROVEPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373760 | |

| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86499-96-9 | |

| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86499-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)

![7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE](/img/structure/B184898.png)